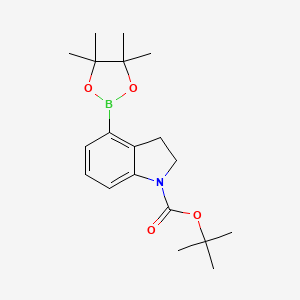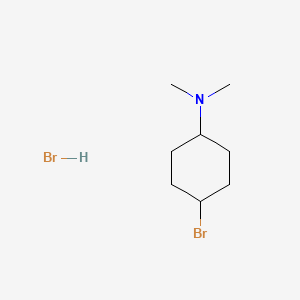
2-(3-Bromobenzoyl)-6-fluorobenzonitrile
Descripción general
Descripción
2-(3-Bromobenzoyl)-6-fluorobenzonitrile (2-BBFN) is an organobromine compound that has been widely used in laboratory experiments and scientific research due to its unique properties. It is a colorless solid that can be easily synthesized from readily available starting materials, and it has a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds : The compound is used in the synthesis of various fluorinated organic compounds. For example, Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid, a derivative of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, under optimized conditions. This method offers low cost and mild reaction conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).
Development of Halodeboronation Methods : Ronald H. Szumigala et al. (2004) demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids. This process involves catalysis and provides a scalable method for synthesizing various halogenated nitriles (Szumigala et al., 2004).
Synthesis of Aminoindazoles : Valérie Lefebvre et al. (2010) utilized a two-step synthesis from 2-bromobenzonitriles, including derivatives of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, for the production of substituted 3-aminoindazoles. This synthesis offers an efficient alternative to traditional methods and is significant in pharmaceutical research (Lefebvre et al., 2010).
Synthesis of PET Radioligand Precursors : M. Gopinathan et al. (2009) described an improved synthesis method for a precursor used in PET radioligands. This method involves Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, a related compound, demonstrating its utility in radiochemistry and medical imaging (Gopinathan et al., 2009).
Green Chemistry Applications : W. Ang et al. (2013) developed a microwave-assisted, fluorous synthetic route to various benzisoxazoles and benzoxazines using 2-fluorobenzonitrile derivatives. This method emphasizes the role of green chemistry in synthesizing complex organic molecules (Ang et al., 2013).
Chemical Fixation of Carbon Dioxide : Toshihiro Kimura et al. (2012) investigated the chemical fixation of CO2 with 2-aminobenzonitriles, showing the potential of fluorobenzonitrile derivatives in carbon capture technologies (Kimura et al., 2012).
Propiedades
IUPAC Name |
2-(3-bromobenzoyl)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKCITAJMBTYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-6-fluorobenzonitrile | |
Synthesis routes and methods
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)



![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)


![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)